molecular formula C10H12N4O3S B1460946 4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 1105193-99-4

4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide

货号: B1460946
CAS 编号: 1105193-99-4
分子量: 268.29 g/mol
InChI 键: GDHDQXBODKVNSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(5-Amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide (CAS 1105193-99-4) is a high-purity chemical reagent with the molecular formula C10H12N4O3S and a molecular weight of 268.29 g/mol . This compound, also referred to as HSGN-94 in research literature, is an oxadiazole-containing molecule of significant interest for its potent activity against drug-resistant Gram-positive bacteria . Its primary researched application is as an antimicrobial agent, demonstrating a promising mechanism of action by inhibiting the biosynthesis of lipoteichoic acid (LTA) in Staphylococcus aureus . LTA is a crucial polymer for bacterial growth, cell wall physiology, and virulence. Studies indicate that HSGN-94 inhibits LTA synthesis through direct binding to the enzyme α-phosphoglucomutase (PgcA) and downregulation of PgsA, disrupting membrane homeostasis in bacteria . This compound exhibits low minimum inhibitory concentrations (MICs) against a panel of multidrug-resistant pathogens, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant Enterococci, and Streptococcus pneumoniae , with MIC values ranging from 0.06 μg/mL to 2 μg/mL, often surpassing the activity of reference drugs like linezolid and vancomycin . Furthermore, it has shown efficacy in reducing MRSA load in an in vivo skin infection model and displays a low propensity for resistance development in serial passaging assays . It is also reported to be non-cytotoxic to human keratinocyte (HaCaT) cells at concentrations significantly above its MIC values . This product is intended for research applications such as investigating novel antibiotic mechanisms, studying Gram-positive bacterial physiology, and developing treatments for drug-resistant infections. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-14(2)18(15,16)8-5-3-7(4-6-8)9-12-13-10(11)17-9/h3-6H,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHDQXBODKVNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of the Benzenesulfonamide Intermediate

  • Start with 4-aminobenzenesulfonamide or 4-sulfamoylbenzoic acid hydrazide as the core aromatic sulfonamide structure.
  • N,N-dimethylation of the sulfonamide nitrogen can be achieved via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions to yield N,N-dimethylbenzenesulfonamide derivatives.

Formation of the Hydrazide or Acylhydrazine Intermediate

  • The sulfonamide intermediate is reacted with acetyl chloride or other acyl chlorides to form acyl hydrazides.
  • For example, 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide can be synthesized by acylation of the hydrazide with acetyl chloride in pyridine media, as reported in related oxadiazole syntheses.

Cyclization to 1,3,4-Oxadiazole Ring

  • Cyclization is typically conducted using phosphorus oxychloride (POCl3) as a dehydrating agent.
  • The acylhydrazide intermediate is heated with POCl3 at elevated temperatures (e.g., 80°C for 4-5 hours) to induce ring closure forming the 1,3,4-oxadiazole ring.
  • After completion, excess POCl3 is removed under vacuum, and the reaction mixture is quenched with ice and neutralized with ammonia to precipitate the oxadiazole sulfonamide compound.

Introduction of the 5-Amino Group on the Oxadiazole Ring

  • The 5-amino substitution can be introduced by reduction or substitution reactions on suitable precursors.
  • For example, reduction of nitro-substituted oxadiazoles or substitution of halogenated oxadiazole intermediates with ammonia or amines under controlled conditions.
  • Alternatively, direct synthesis from hydrazine derivatives bearing amino substituents can be used, followed by cyclization.

Representative Synthesis Scheme

Step Reagents & Conditions Product/Intermediate Yield (%) Notes
1 4-sulfamoylbenzoic acid hydrazide + acetyl chloride in pyridine 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide - Acylation step
2 Phosphorus oxychloride, 80°C, 4-5 h 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonyl chloride - Cyclization to oxadiazole sulfonyl chloride
3 Ammonia neutralization 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide 66 Quenching and precipitation
4 Amination or reduction steps (e.g., hydrazine hydrate) 4-(5-amino-1,3,4-oxadiazol-2-yl)-benzenesulfonamide - Introduction of amino group at 5-position
5 Methylation reagents (e.g., methyl iodide) This compound - Installation of N,N-dimethyl groups

Note: Yields and conditions may vary based on specific protocols and optimizations.

Research Findings and Analytical Data

  • The synthesized compounds and intermediates have been characterized by NMR spectroscopy (1H and 13C), high-resolution mass spectrometry, and HPLC-MS/MS to confirm structure and purity.
  • The cyclization step using phosphorus oxychloride is critical for ring formation and must be carefully controlled to avoid decomposition or side reactions.
  • The amino substitution at the 5-position of the oxadiazole ring enhances biological activity and can be introduced via reduction of nitro precursors or direct amination.
  • N,N-dimethylation improves solubility and pharmacokinetic properties of the sulfonamide moiety.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values
Starting material 4-sulfamoylbenzoic acid hydrazide
Acylation reagent Acetyl chloride, pyridine
Cyclization agent Phosphorus oxychloride (POCl3)
Cyclization temperature 80°C
Cyclization time 4-5 hours
Amination method Reduction with hydrazine hydrate or substitution
Methylation agent Methyl iodide or dimethyl sulfate
Characterization techniques NMR, HRMS, HPLC-MS/MS
Yield of oxadiazole sulfonamide ~66%

化学反应分析

4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

科学研究应用

Antibacterial Properties

Sulfonamides are well-known for their antibacterial effects, primarily through the inhibition of bacterial folic acid synthesis. The presence of the oxadiazole ring in 4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide may enhance its efficacy against specific bacterial enzymes involved in metabolism. Studies indicate that derivatives of this compound show significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory and Anticancer Activities

Research has demonstrated that compounds containing the oxadiazole moiety exhibit anti-inflammatory and anticancer properties. The unique structure of This compound allows for interaction with multiple biological targets, potentially leading to the development of new therapies for inflammatory diseases and cancer treatment .

Neuroprotective Effects

Recent studies have highlighted the potential of heterocyclic compounds like This compound in treating neurodegenerative diseases such as Alzheimer's Disease. The compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes positions it as a candidate for further investigation in neuroprotective drug development .

Herbicidal Properties

Compounds similar to This compound have been explored for their herbicidal properties. The structural characteristics of oxadiazole derivatives can lead to the development of effective herbicides that target specific plant metabolic pathways . This application is particularly relevant in the context of sustainable agriculture and integrated pest management.

Biodegradation and Waste Treatment

The incorporation of heterocyclic compounds like This compound into wastewater treatment processes has shown promise in improving biodegradability. Research indicates that these compounds can aid in the breakdown of complex organic pollutants during hydrothermal liquefaction processes . This application is crucial for enhancing the efficiency of wastewater treatment systems.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Amino-1,3,4-thiadiazoleContains thiadiazole instead of oxadiazoleAntimicrobial
4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamideThiazole ring; similar sulfonamide structureAntibacterial
5-Amino-N,N-dimethylbenzene-sulfonamideLacks heterocyclic componentBroad-spectrum antibacterial

This table illustrates how variations in heterocyclic structures influence biological activities. The unique combination present in This compound may confer distinct pharmacological properties not found in other compounds.

作用机制

The mechanism of action of 4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic or biological effect .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following table compares the target compound with structurally related 1,3,4-oxadiazole-sulfonamide hybrids:

Compound Name Oxadiazole Substituent Sulfonamide Substituent Key Structural Features Reference
4-(5-Amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide 5-Amino N,N-dimethyl Amino group enhances H-bonding potential -
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-oxadiazol-2-yl]benzamide 5-(4-Methoxyphenyl)methyl Benzyl(methyl)sulfamoyl Bulky aromatic substituents increase lipophilicity
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide 5-Furan-2-yl Cyclohexyl(ethyl)sulfamoyl Heterocyclic furan improves metabolic stability
ZD4054: N-(3-Methoxy-5-nitro-2-ethylpyrazine-2-yl)-2-(4-oxadiazol-2-ylphenyl)pyridine-3-sulfonamide 5-Unsubstituted Pyridine-3-sulfonamide Nitro and methoxy groups modulate electron density
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide 5-Benzyl 4-Sulfamoylphenyl Thioether linkage enhances flexibility

Functional Comparison

Antifungal Activity
  • LMM5 and LMM11 : Exhibited potent antifungal activity against Candida albicans (MIC: 50–100 μg/mL) via thioredoxin reductase inhibition .
Antimicrobial Activity
  • N-Substituted 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl Acetamides : Demonstrated broad-spectrum antimicrobial activity (e.g., compound 6f : MIC = 12.5 μg/mL against S. aureus), with low cytotoxicity .
  • Target Compound: The amino group may offer unique binding interactions, but specific activity data are pending experimental validation.
Enzyme Inhibition
  • LMM Series : Inhibited thioredoxin reductase (Trr1), a critical enzyme in fungal redox homeostasis .
  • ZD4054 : Acts as an endothelin A receptor antagonist (pKa = 1.46 and 5.66), highlighting the role of sulfonamide-oxadiazole hybrids in receptor targeting .

Physicochemical and Pharmacokinetic Properties

Solubility and Bioavailability

  • ZD4054 : Low aqueous solubility (0.12 mg/mL at 25°C) due to nitro and pyridine groups .
  • LMM5/LMM11 : Moderate solubility in DMSO/Pluronic F-127 formulations, suitable for in vivo studies .
  • Target Compound: The N,N-dimethylbenzenesulfonamide group and 5-amino substitution likely improve water solubility compared to benzyl or furan-containing analogues.

Molecular Properties

Property Target Compound LMM5 ZD4054
Molecular Weight (g/mol) ~310 (estimated) 579.67 424.4
LogP (Predicted) ~1.8 ~3.5 ~2.9
Hydrogen Bond Donors 2 (NH₂, SO₂NH) 1 3

Key Research Findings

  • Substituent Effects: Bulky groups (e.g., benzyl in LMM5) enhance lipophilicity but reduce solubility, whereas polar groups (e.g., amino in the target compound) improve bioavailability .
  • Biological Potency : Antimicrobial and antifungal activities correlate with electronic effects of substituents. For example, electron-withdrawing groups (e.g., nitro in ZD4054) enhance receptor binding .
  • Toxicity : N-Substituted oxadiazoles (e.g., compound 6g in ) showed higher cytotoxicity, underscoring the need for balanced substituent selection.

生物活性

4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor and its implications in various therapeutic areas, including neurodegenerative diseases and antiviral applications. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O2_{2}S
  • Molecular Weight : 240.29 g/mol
  • CAS Number : 1105193-99-4

1. Inhibition of Monoamine Oxidase

A pivotal study highlighted that derivatives of 1,3,4-oxadiazol-2-ylbenzenesulfonamides exhibit potent inhibition of monoamine oxidase B (MAO-B), with the most effective compound showing an IC50_{50} value of 0.0027 µM. This suggests a strong potential for these compounds in treating neurodegenerative disorders such as Parkinson's disease .

Table 1: MAO-B Inhibition Potencies of Selected Compounds

Compound NameIC50_{50} (µM)Specificity
Compound A0.0027MAO-B
Compound B0.0050MAO-B
Compound C0.0100MAO-A/B

2. Antiviral Activity

Research has indicated that sulfonamide derivatives can demonstrate antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viruses, including coxsackievirus B and influenza viruses. One study reported an IC50_{50} value of approximately 7.5 µM against adenovirus type 5 (AdV5) .

Table 2: Antiviral Activity of Sulfonamide Derivatives

Virus TypeCompoundIC50_{50} (µM)
Adenovirus Type 5Compound X7.5
Influenza Virus H9N2Compound Y0.001
Coxsackievirus BCompound ZVaries

3. Anticonvulsant Properties

Another dimension of biological activity includes anticonvulsant effects observed in related oxadiazole compounds. In vivo studies demonstrated that certain derivatives significantly reduced seizure duration in animal models .

Case Study: Anticonvulsant Activity Assessment
A study synthesized several oxadiazole derivatives and evaluated their anticonvulsant activity using maximal electroshock seizure models. Compounds showed varying degrees of efficacy, with some leading to a significant reduction in seizure duration compared to controls.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of the oxadiazole moiety significantly enhances the inhibitory potency against MAO-B compared to other structural configurations . The sulfonamide group appears crucial for maintaining biological activity across various applications.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide, and what reaction conditions optimize yield?

  • Methodological Answer : A common approach involves coupling 5-amino-1,3,4-oxadiazole derivatives with substituted benzenesulfonamides. For example, sulfonamide synthesis typically uses sulfonyl chloride intermediates reacted with amines under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Optimizing stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (6–12 hours at 0–5°C) can improve yields to ~70–85% .

Q. How can researchers characterize the structural features of this compound using spectroscopic techniques?

  • Methodological Answer :

  • FT-IR : Confirm sulfonamide S=O stretching (1350–1150 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .
  • NMR : ¹H NMR should show dimethylamine protons (δ 2.8–3.1 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR will highlight sulfonamide sulfur (C-SO₂ at ~125–130 ppm) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks, with fragmentation patterns confirming the oxadiazole and sulfonamide moieties .

Q. What preliminary biological assays are suitable for screening its bioactivity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits to measure prostaglandin E₂ suppression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Methodological Answer :

  • Modify Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzene ring to enhance antimicrobial potency, as seen in analogs with 3,4-dichloro substitutions .
  • Oxadiazole Optimization : Replace the 5-amino group with thiol (-SH) or methyl groups to alter lipophilicity and bioavailability .
  • Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., S. aureus DNA gyrase) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolic pathways using LC-MS/MS to identify rapid clearance or degradation .
  • Formulation Adjustments : Encapsulate the compound in liposomes to improve solubility and tissue penetration, as demonstrated for sulfonamide analogs .
  • Dose-Response Refinement : Conduct time-dependent assays to identify optimal dosing intervals that maintain therapeutic concentrations .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with purified enzymes (e.g., COX-2) .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins to identify critical hydrogen bonds (e.g., sulfonamide-SO₂···Arg120 in COX-2) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。